molecular formula C11H17OP B14589517 Ethyl ethyl(4-methylphenyl)phosphinite CAS No. 61388-11-2

Ethyl ethyl(4-methylphenyl)phosphinite

Katalognummer: B14589517
CAS-Nummer: 61388-11-2
Molekulargewicht: 196.23 g/mol
InChI-Schlüssel: UAOPQKGTSPPCSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ethyl(4-methylphenyl)phosphinite is an organophosphorus compound that belongs to the class of phosphinites These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to an organic group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ethyl(4-methylphenyl)phosphinite typically involves the reaction of ethyl(4-methylphenyl)phosphine with ethyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

Ethyl(4-methylphenyl)phosphine+Ethyl alcoholEthyl ethyl(4-methylphenyl)phosphinite+By-products\text{Ethyl(4-methylphenyl)phosphine} + \text{Ethyl alcohol} \rightarrow \text{this compound} + \text{By-products} Ethyl(4-methylphenyl)phosphine+Ethyl alcohol→Ethyl ethyl(4-methylphenyl)phosphinite+By-products

The reaction conditions usually involve moderate temperatures and the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl ethyl(4-methylphenyl)phosphinite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinite to phosphines.

    Substitution: The ethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinites depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl ethyl(4-methylphenyl)phosphinite has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.

    Medicine: Research into its use as a precursor for pharmaceuticals and other therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl ethyl(4-methylphenyl)phosphinite involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom in the compound can donate electron density to metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal center with which it interacts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl phenylphosphinite
  • Ethyl methylphosphinite
  • Ethyl diphenylphosphinite

Comparison

Ethyl ethyl(4-methylphenyl)phosphinite is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and coordination properties. Compared to ethyl phenylphosphinite, the methyl group in the 4-position can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.

Eigenschaften

CAS-Nummer

61388-11-2

Molekularformel

C11H17OP

Molekulargewicht

196.23 g/mol

IUPAC-Name

ethoxy-ethyl-(4-methylphenyl)phosphane

InChI

InChI=1S/C11H17OP/c1-4-12-13(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

UAOPQKGTSPPCSN-UHFFFAOYSA-N

Kanonische SMILES

CCOP(CC)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.